1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a complex organic compound with potential applications in medicinal chemistry and biological research. The compound features a unique structure that combines a benzodioxole moiety with imidazole and piperazine functionalities, making it of interest for various scientific investigations.
This compound can be synthesized through various chemical methods, and its structural information is available in databases such as PubChem, where it is cataloged under the IUPAC name 1,3-benzodioxol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone; hydrochloride. The InChI representation of the compound is provided as follows: InChI=1S/C16H18N4O3.ClH/c1-18-5-4-17-16(18)20-8-6-19(7-9-20)15(21)12-2-3-13-14(10-12)23-11-22-13;/h2-5,10H,6-9,11H2,1H3;1H .
This compound can be classified under the categories of pharmaceutical agents, bioactive compounds, and synthetic organic chemicals. Its structure suggests potential interactions with biological systems, particularly in pharmacological contexts.
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves several key steps:
The molecular structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can be depicted as follows:
The compound consists of:
The compound can undergo various chemical reactions:
The mechanism of action for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is currently under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems, potentially modulating cellular pathways or biological responses.
The compound has several notable applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1